molecular formula C11H8BrNO2 B1604215 Methyl 6-bromoquinoline-2-carboxylate CAS No. 623583-88-0

Methyl 6-bromoquinoline-2-carboxylate

Cat. No. B1604215
CAS RN: 623583-88-0
M. Wt: 266.09 g/mol
InChI Key: SKSQECLLCVBRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-bromoquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8BrNO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “Methyl 6-bromoquinoline-2-carboxylate” involves the reaction of 6-bromo-2-quinolinecarboxylic acid with methanesulfonic acid in methanol. The mixture is refluxed for 6 hours, then treated with a solution of sodium bicarbonate in water. The resulting suspension is cooled, stirred overnight, filtered, and the solid is dried to yield the product .


Molecular Structure Analysis

The InChI code for “Methyl 6-bromoquinoline-2-carboxylate” is 1S/C11H8BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 6-bromoquinoline-2-carboxylate” is a solid at room temperature. It has a molecular weight of 266.09 .

Scientific Research Applications

Fluorescent Brightening Agents

Methyl 6-bromoquinoline-2-carboxylate has been utilized in the synthesis of 2-aryl-6-bromoquinolines, which are potential candidates as fluorescent brightening agents. This application is based on the synthesis and study of various derivatives of 2-aryl-6-bromoquinolines (Rangnekar & Shenoy, 1987).

Synthesis of Novel Chelating Ligands

The compound has been used in the Friedländer synthesis process to produce novel chelating ligands. These ligands, derived from 6-bromoquinoline, have been used to create biquinolines and 6-alkynyl derivatives with high emission quantum yields (Hu, Zhang, & Thummel, 2003).

Synthesis of 6-Bromoquinolines

Methyl 6-bromoquinoline-2-carboxylate plays a role in the one-pot three-component synthesis of 6-bromoquinolines. This synthesis involves a combination of 2-aminobenzophenone, α-methylene carbonyl compounds, and tetrabutyl-ammonium tribromide (Wu, Wang, Ma, & Yan, 2010).

Pharmaceutical Applications

In the pharmaceutical domain, methyl 6-bromoquinoline-2-carboxylate derivatives have been studied as potential poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitors. This application is significant for developing therapeutic agents (Lord, Mahon, Lloyd, & Threadgill, 2009).

Antiproliferative Activity

A class of methyl 6-bromoquinoline-2-carboxylate derivatives has been investigated for antiproliferative activity against various cancer cells. Some derivatives have shown potent antiproliferative activity, making them potential leads for anticancer drugs (Ji et al., 2014).

Safety and Hazards

“Methyl 6-bromoquinoline-2-carboxylate” is labeled with the GHS07 pictogram. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 6-bromoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSQECLLCVBRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635001
Record name Methyl 6-bromoquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromoquinoline-2-carboxylate

CAS RN

623583-88-0
Record name Methyl 6-bromoquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 6-bromo-2-quinolinecarboxylic acid (331 g, from multiple batches, 1.31 mol) and methanesulfonic acid (22 mL, 33 g, 0.34 mol) in methanol (2 L) was refluxed for 6 hr. The mixture was treated with a solution of sodium bicarbonate (29 g, 0.34 mol) in water (350 mL) and the resulting suspension was slowly cooled to 20° C. and stirred overnight. The suspension was filtered and the cake was washed with water (1 L). The solid was dried in a vacuum oven at 50° C. for 3 days to yield methyl 6-bromo-2-quinolinecarboxylate (294 g, 85%). 1H NMR (400 MHz, DMSO-d6) δ 8.52 (d, J=9 Hz, 1H), 8.40 (d, J=2 Hz, 1H), 8.14 (d, J=9 Hz, 1H), 8.08 (d, J=9 Hz, 1H), 7.97 (m, 1H), 3.93 (s, 3H). ES-LCMS m/z 267 (M+H)+.
Quantity
331 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromoquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromoquinoline-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-bromoquinoline-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 6-bromoquinoline-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 6-bromoquinoline-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-bromoquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.